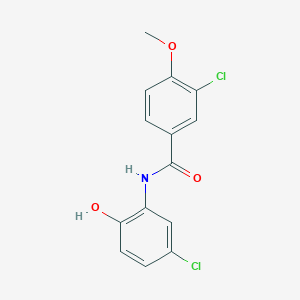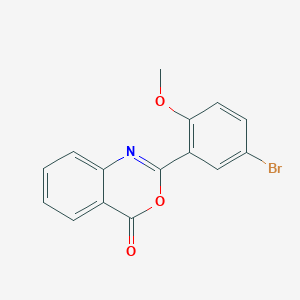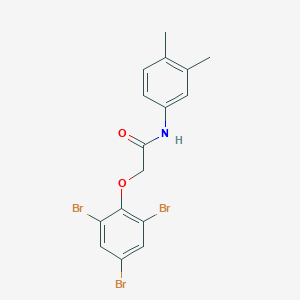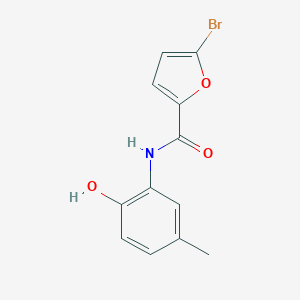![molecular formula C16H18N2O2S B303012 N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B303012.png)
N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide, commonly known as MTB-TK, is a small molecule inhibitor that targets the tyrosine kinase activity of the enzyme, thymidine kinase 1 (TK1). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
MTB-TK works by binding to the ATP-binding site of the N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide enzyme, thereby inhibiting its activity. N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide is an essential enzyme involved in DNA synthesis, and its overexpression in cancer cells is associated with increased proliferation and resistance to chemotherapy. By inhibiting N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide activity, MTB-TK disrupts DNA synthesis and induces cell death in cancer cells.
Biochemical and Physiological Effects
MTB-TK has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. In addition to its anti-proliferative effects, MTB-TK has also been found to induce autophagy in cancer cells, which is a process that leads to the degradation of damaged cellular components and can enhance the efficacy of chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MTB-TK is its selectivity for cancer cells, which reduces the risk of toxicity in normal cells and tissues. However, one limitation of MTB-TK is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further research is needed to optimize the dosing and administration of MTB-TK for maximum efficacy.
Zukünftige Richtungen
There are several future directions for research on MTB-TK. One area of focus is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the optimization of the dosing and administration of MTB-TK to enhance its efficacy in vivo. Additionally, further studies are needed to investigate the potential of MTB-TK as a combination therapy with other cancer treatments. Overall, MTB-TK has shown great promise as a potential therapeutic agent for cancer treatment, and further research is needed to fully explore its potential.
Synthesemethoden
MTB-TK is synthesized using a multistep process that involves the condensation of 4-aminobenzoic acid with 2-methylbutanoyl chloride to form N-(2-methylbutanoyl)-4-aminobenzoic acid. This intermediate product is then coupled with 2-thiophenecarboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents to form MTB-TK.
Wissenschaftliche Forschungsanwendungen
MTB-TK has been extensively studied for its potential applications in cancer treatment. It has been shown to selectively inhibit the proliferation of cancer cells by targeting the N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide enzyme, which is overexpressed in many types of cancer. MTB-TK has also been found to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
Eigenschaften
Produktname |
N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide |
|---|---|
Molekularformel |
C16H18N2O2S |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
N-[4-(2-methylbutanoylamino)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H18N2O2S/c1-3-11(2)15(19)17-12-6-8-13(9-7-12)18-16(20)14-5-4-10-21-14/h4-11H,3H2,1-2H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
ONXHMNSDLHHERY-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Kanonische SMILES |
CCC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide](/img/structure/B302929.png)
![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-3-methylbenzamide](/img/structure/B302930.png)
![2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B302932.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-propylpentanamide](/img/structure/B302933.png)
![4-chloro-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B302936.png)

![2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B302940.png)

![2-Methyl-3-{[(2,4,6-tribromophenoxy)acetyl]amino}benzoic acid](/img/structure/B302942.png)

![N-{2-methoxy-5-[(2-propylpentanoyl)amino]phenyl}-2-furamide](/img/structure/B302947.png)
![N-(5-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B302948.png)

![5-bromo-N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-furamide](/img/structure/B302952.png)